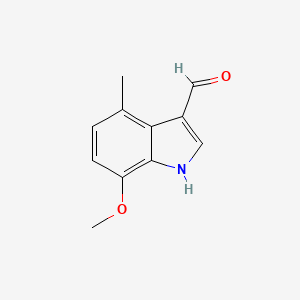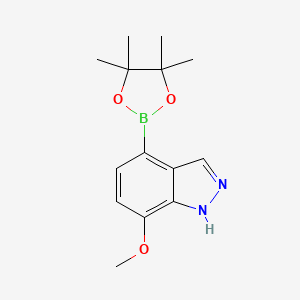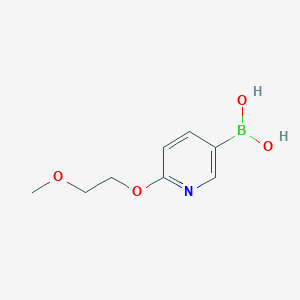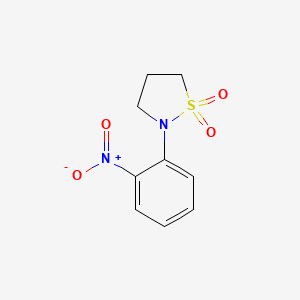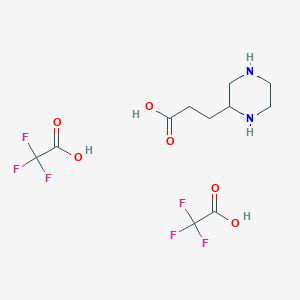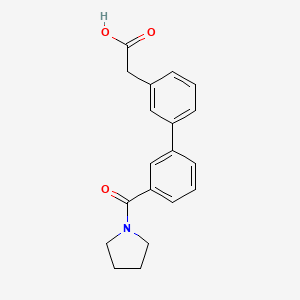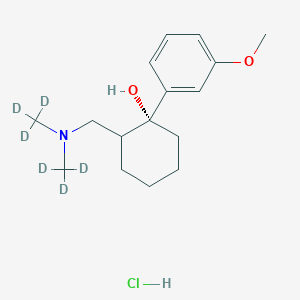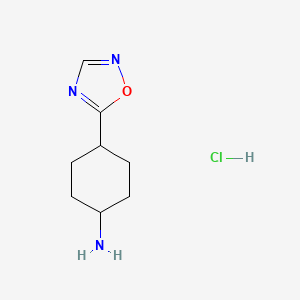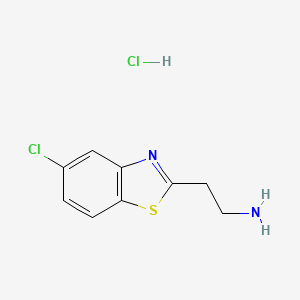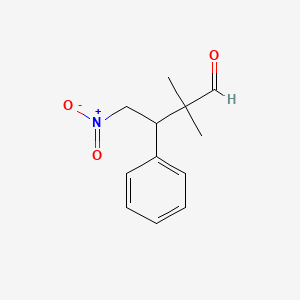
2,2-Dimethyl-4-nitro-3-phenylbutanal
Overview
Description
2,2-Dimethyl-4-nitro-3-phenylbutanal, also known as DMNPB, is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Molecular Complex Studies
2,2-Dimethyl-4-nitro-3-phenylbutanal and related compounds have been studied for their ability to form molecular complexes. For example, 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline form a molecular complex linked by hydrogen bonds and π-π * interactions, revealing the potential of similar compounds in molecular chemistry research (Lewiński et al., 1993).
Pharmacological Activity Studies
Compounds structurally related to 2,2-Dimethyl-4-nitro-3-phenylbutanal, like calcium channel antagonists, have been examined for their molecular structures and pharmacological activities. The geometry of these molecules, including ring puckering and substituent positions, impacts their biological activity, as observed in studies of calcium channel antagonists (Fossheim et al., 1982).
Photochromism and Reactivity Studies
Dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate represents a photochromic aziridine, and its reactions with dipolarophiles form five-membered heterocycles. This and related compounds' reactivity and photochromism are of interest in organic chemistry (Schirmeister, 1997).
Formylation and Acetylation Studies
Studies have shown that compounds like 2,2-Dimethyl-4-nitro-3-phenylbutanal undergo regiospecific acylation under certain conditions, leading to the formation of derivatives such as 3-formyl or 3-acetyl derivatives. This reactivity is significant for understanding the chemistry of nitroanilines and related compounds (Kawakami & Suzuki, 2000).
Solvent Effects in Organic Reactions
The solvent effect in the addition of organocuprates to chiral α,β-ethylenic oxazolidine leading to the formation of 3-(S)-phenylbutanal demonstrates the impact of solvents on reaction outcomes, a topic relevant to 2,2-Dimethyl-4-nitro-3-phenylbutanal chemistry (Besace et al., 1983).
properties
IUPAC Name |
2,2-dimethyl-4-nitro-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSRQAHEBIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-nitro-3-phenylbutanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



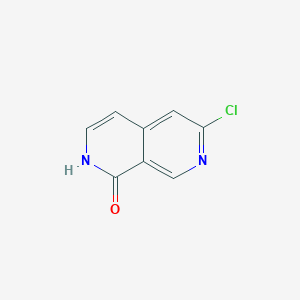
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone](/img/structure/B1431669.png)
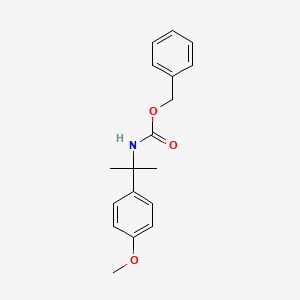
![6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431673.png)
